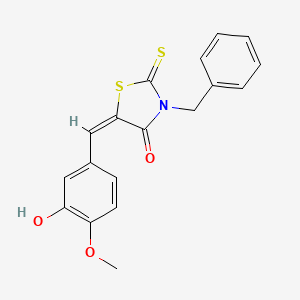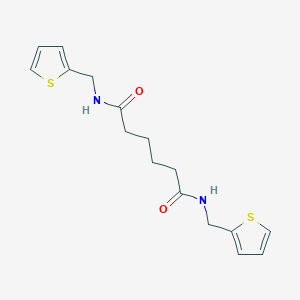
N,N'-bis(2-thienylmethyl)hexanediamide
Vue d'ensemble
Description
N,N'-bis(2-thienylmethyl)hexanediamide, also known as BTH, is a synthetic organic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. BTH has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of N,N'-bis(2-thienylmethyl)hexanediamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N,N'-bis(2-thienylmethyl)hexanediamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and differentiation. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of these enzymes and proteins by N,N'-bis(2-thienylmethyl)hexanediamide leads to the modulation of various cellular processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N,N'-bis(2-thienylmethyl)hexanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, N,N'-bis(2-thienylmethyl)hexanediamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. These effects make N,N'-bis(2-thienylmethyl)hexanediamide a promising candidate for various applications in the field of medicine and biotechnology.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2-thienylmethyl)hexanediamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. N,N'-bis(2-thienylmethyl)hexanediamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations associated with the use of N,N'-bis(2-thienylmethyl)hexanediamide in lab experiments. N,N'-bis(2-thienylmethyl)hexanediamide is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. In addition, the effects of N,N'-bis(2-thienylmethyl)hexanediamide may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the use of N,N'-bis(2-thienylmethyl)hexanediamide in scientific research. One potential application is in the development of novel drugs and therapies for various diseases such as cancer and autoimmune disorders. N,N'-bis(2-thienylmethyl)hexanediamide can also be used as a tool to study the mechanisms of various cellular processes such as cell proliferation and differentiation. In addition, the development of new synthesis methods and purification techniques for N,N'-bis(2-thienylmethyl)hexanediamide can lead to the production of higher purity compounds at a lower cost. Further research is needed to fully understand the mechanism of action of N,N'-bis(2-thienylmethyl)hexanediamide and its potential applications in the field of medicine and biotechnology.
Conclusion:
In conclusion, N,N'-bis(2-thienylmethyl)hexanediamide, or N,N'-bis(2-thienylmethyl)hexanediamide, is a synthetic organic compound that exhibits a range of biochemical and physiological effects. N,N'-bis(2-thienylmethyl)hexanediamide has been extensively used in scientific research for its unique properties and mechanism of action. N,N'-bis(2-thienylmethyl)hexanediamide has several advantages for lab experiments, but there are also some limitations associated with its use. The future directions for the use of N,N'-bis(2-thienylmethyl)hexanediamide in scientific research include the development of novel drugs and therapies, the study of cellular processes, and the improvement of synthesis and purification techniques.
Applications De Recherche Scientifique
N,N'-bis(2-thienylmethyl)hexanediamide has been extensively used in scientific research due to its unique properties and mechanism of action. It has been found to exhibit antimicrobial, antiviral, and antitumor activities. N,N'-bis(2-thienylmethyl)hexanediamide has also been shown to modulate the immune response and inhibit inflammation. These properties make it a promising candidate for various applications in the field of medicine and biotechnology. N,N'-bis(2-thienylmethyl)hexanediamide has been used in the development of novel drugs and therapies for various diseases such as cancer, HIV, and autoimmune disorders.
Propriétés
IUPAC Name |
N,N'-bis(thiophen-2-ylmethyl)hexanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITARZMLTWSUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4692533.png)

![9-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-9H-carbazole](/img/structure/B4692551.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4692556.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4692561.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)
![3,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692577.png)
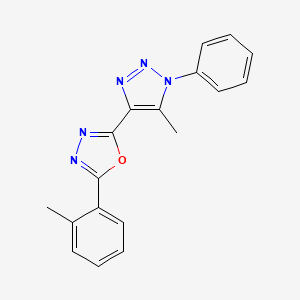
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)
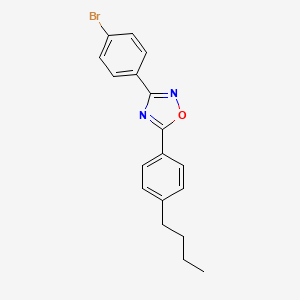
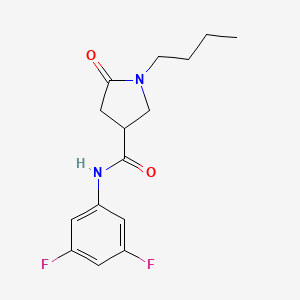
![4-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4692612.png)
![2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B4692625.png)
